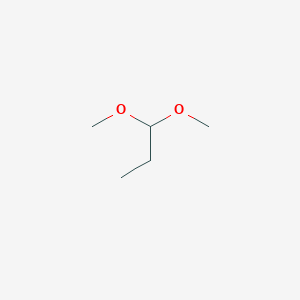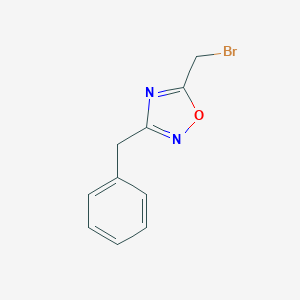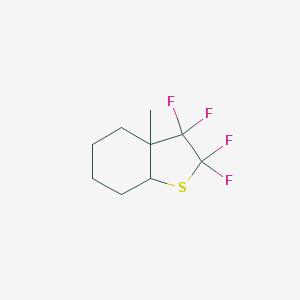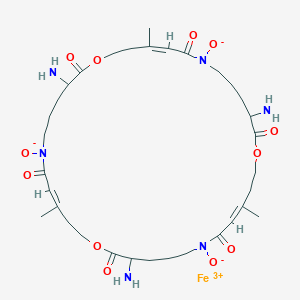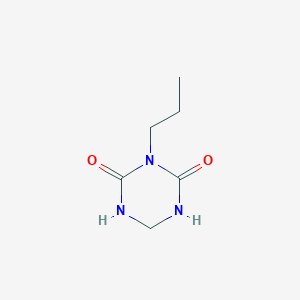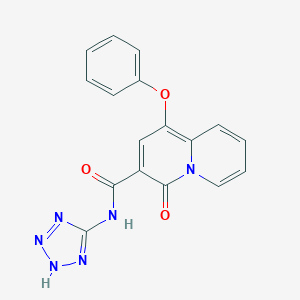
Quinotolast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinotolast is a chemical compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. Quinotolast has been found to exhibit a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects.
科学的研究の応用
Quinotolast has been extensively studied for its potential applications in various fields of science. In pharmacology, it has been found to exhibit anti-inflammatory and antihistaminic effects, making it a potential candidate for the treatment of allergic diseases such as asthma and rhinitis. In biochemistry, quinotolast has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, which are involved in the allergic response. In physiology, quinotolast has been found to modulate the immune response by suppressing the production of cytokines and chemokines.
作用機序
The mechanism of action of quinotolast involves the inhibition of the release of inflammatory mediators such as histamine, leukotrienes, and cytokines from mast cells. It achieves this by blocking the activation of phospholipase A2, an enzyme involved in the production of these mediators. Quinotolast also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
生化学的および生理学的効果
Quinotolast has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are involved in the allergic response. Quinotolast also inhibits the production of chemokines such as RANTES and eotaxin, which attract inflammatory cells to the site of inflammation. In addition, quinotolast has been found to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of inflammatory cells.
実験室実験の利点と制限
One of the advantages of using quinotolast in lab experiments is its wide range of biological activities, which makes it a potential candidate for various applications. Quinotolast is also relatively easy to synthesize and has a high yield. However, one of the limitations of using quinotolast is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of quinotolast is not fully understood, which may limit its use in some research areas.
将来の方向性
There are several future directions for the research on quinotolast. One potential direction is the development of quinotolast-based drugs for the treatment of allergic diseases such as asthma and rhinitis. Another direction is the investigation of the potential use of quinotolast in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. In addition, the precise mechanism of action of quinotolast needs to be further elucidated to fully understand its potential applications. Finally, the potential toxicity of quinotolast needs to be further investigated to ensure its safety for use in various applications.
Conclusion
In conclusion, quinotolast is a chemical compound that exhibits a wide range of biological activities, including anti-inflammatory, antihistaminic, and immunomodulatory effects. It has potential applications in various fields of science, including pharmacology, biochemistry, and physiology. The synthesis of quinotolast is relatively easy, and it has a high yield. However, its potential toxicity and the lack of a full understanding of its mechanism of action may limit its use in some applications. Further research is needed to fully understand the potential applications of quinotolast and to ensure its safety for use in various applications.
合成法
The synthesis of quinotolast involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of acetic anhydride and acetic acid. The resulting product is then treated with hydrochloric acid to obtain quinotolast. The overall yield of the synthesis process is around 60%.
特性
CAS番号 |
101193-40-2 |
|---|---|
製品名 |
Quinotolast |
分子式 |
C17H12N6O3 |
分子量 |
348.32 g/mol |
IUPAC名 |
4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide |
InChI |
InChI=1S/C17H12N6O3/c24-15(18-17-19-21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-4-5-9-23(13)16(12)25/h1-10H,(H2,18,19,20,21,22,24) |
InChIキー |
ZUPLNRDTYQWUHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
正規SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C(=C2)C(=O)NC4=NNN=N4 |
その他のCAS番号 |
101193-40-2 |
同義語 |
FR 71021 FR-71021 FR71021 quinotolast quinotolast sodium quinotolast sodium, monohydrate quinotolast sodium, tetrahydrate sodium 5-(4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide)tetrazolate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



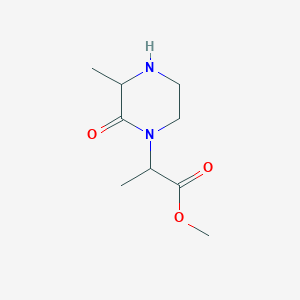
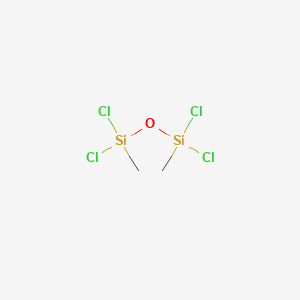
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
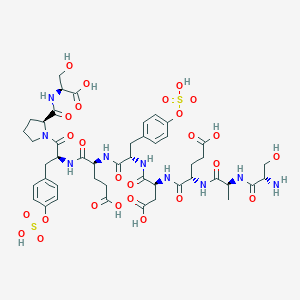
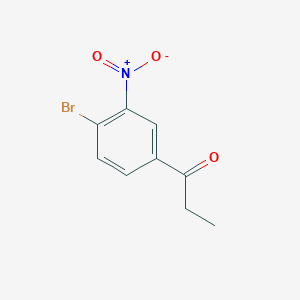
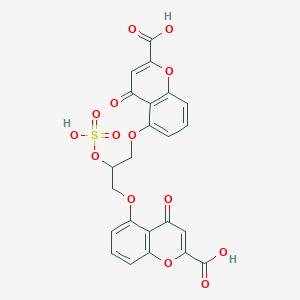
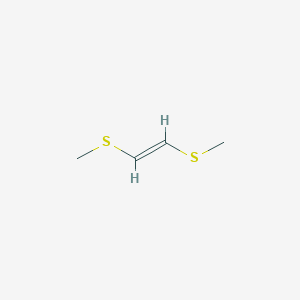
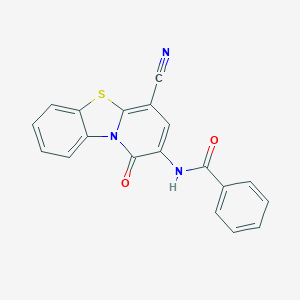
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
